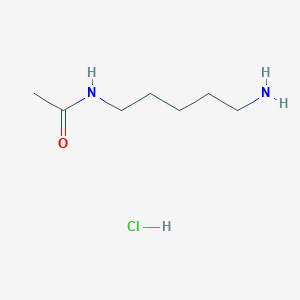
Fibroblast Growth Factor 1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: Fibroblast Growth Factor 1 can be synthesized using recombinant DNA technology. The gene encoding this compound is inserted into a suitable expression vector, which is then introduced into a host cell, such as Escherichia coli or mammalian cells. The host cells are cultured under optimal conditions to express the protein, which is subsequently purified using techniques such as affinity chromatography .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of genetically engineered host cells. The cells are grown in bioreactors under controlled conditions to maximize protein yield. The protein is then extracted and purified using a series of chromatographic steps to ensure high purity and activity .
化学反应分析
Types of Reactions: Fibroblast Growth Factor 1 primarily undergoes interactions with its receptors, leading to the activation of various signaling pathways. It does not typically undergo traditional chemical reactions such as oxidation, reduction, or substitution .
Common Reagents and Conditions: These receptors are activated upon binding with this compound, leading to a cascade of intracellular signaling events .
Major Products Formed: The binding of this compound to its receptors results in the activation of downstream signaling pathways, which lead to various cellular responses such as proliferation, differentiation, and survival .
科学研究应用
Fibroblast Growth Factor 1 has a wide range of applications in scientific research, particularly in the fields of biology, medicine, and tissue engineering. It is used to study cell proliferation, differentiation, and tissue repair mechanisms. In medicine, it has potential therapeutic applications in wound healing, cardiovascular diseases, and neurodegenerative disorders . In tissue engineering, this compound is used to promote the growth and regeneration of tissues .
作用机制
Fibroblast Growth Factor 1 exerts its effects by binding to specific fibroblast growth factor receptors on the cell surface. This binding induces receptor dimerization and autophosphorylation, leading to the activation of various intracellular signaling pathways, including the RAS/mitogen-activated protein kinase pathway, phosphatidylinositol-4,5-bisphosphate 3-kinase pathway, and phospholipase C gamma pathway . These pathways regulate key cellular processes such as proliferation, differentiation, and survival .
相似化合物的比较
- Fibroblast Growth Factor 2
- Fibroblast Growth Factor 3
- Fibroblast Growth Factor 4
- Fibroblast Growth Factor 5
Fibroblast Growth Factor 1 is unique in its ability to function both extracellularly and intracellularly, which distinguishes it from other members of the fibroblast growth factor family .
属性
CAS 编号 |
104781-85-3 |
|---|---|
分子式 |
C14H30I2N2O2S |
分子量 |
0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



